3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2S/c1-24-15-6-4-14(5-7-15)22-9-8-21-17(18(22)23)25-11-12-2-3-13(20)10-16(12)19/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMQVWNRDNXKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one is a member of the dihydropyrazinone class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHClF NOS
- Molecular Weight : 335.82 g/mol
- IUPAC Name : this compound
The presence of the chloro and fluoro substituents on the phenyl ring and the methoxy group significantly influences its lipophilicity and biological interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of dihydropyrazinones can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.
Case Study: In Vitro Studies
In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that these compounds inhibited cell growth with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the compound's ability to disrupt mitochondrial function and induce oxidative stress.
Antimicrobial Activity
The compound also shows promising antimicrobial activity against a range of pathogens. In vitro studies have reported that it exhibits bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 1: Antimicrobial Activity of Dihydropyrazinones
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Bacillus subtilis | 20 µg/mL | |
| Escherichia coli | 25 µg/mL |
Anti-inflammatory Properties
Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Research has shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.
Pharmacokinetics and Toxicology
Preliminary studies on pharmacokinetics suggest that the compound has favorable absorption characteristics with a moderate half-life, making it a candidate for further development. Toxicological assessments indicate low toxicity levels in animal models, supporting its safety for potential therapeutic use.
Future Directions
Further research is needed to explore the full therapeutic potential of this compound. Future studies should focus on:
- In Vivo Efficacy : Testing in animal models to evaluate therapeutic effectiveness.
- Mechanistic Studies : Elucidating detailed mechanisms underlying its biological activities.
- Formulation Development : Exploring suitable formulations for enhanced bioavailability.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for drug development.
1. Anticancer Activity
Research has indicated that derivatives of dihydropyrazinones possess anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have documented its ability to induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the modulation of key signaling pathways associated with cell survival and death .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have reported effectiveness against several bacterial strains, including resistant strains, indicating its potential as a new class of antibiotics. The presence of the sulfanyl group is hypothesized to enhance its interaction with bacterial cell membranes .
3. Neuropharmacological Effects
Research into the neuropharmacological effects of similar compounds has revealed potential benefits for neurological disorders. The compound may interact with neurotransmitter systems, offering avenues for treating conditions such as anxiety and depression. Further studies are needed to elucidate these mechanisms .
Biochemical Applications
The compound's unique structure allows for various biochemical applications.
1. Enzyme Inhibition Studies
The ability of this compound to inhibit specific enzymes has been explored, particularly those involved in metabolic pathways related to drug metabolism and detoxification processes. Such studies are critical for understanding drug interactions and optimizing therapeutic regimens .
2. Molecular Probes
Due to its distinct chemical properties, this compound can serve as a molecular probe in biochemical assays, aiding in the investigation of cellular processes and interactions at a molecular level. Its fluorescent or spectroscopic properties could be harnessed for imaging techniques .
Material Science Applications
Beyond biological applications, the compound may also have utility in material science.
1. Synthesis of Functional Materials
Research into the synthesis of functional materials has highlighted the potential use of dihydropyrazinones in creating polymers or coatings with specific properties, such as increased durability or resistance to environmental factors .
2. Nanotechnology
In nanotechnology, derivatives of this compound can be integrated into nanocarriers for targeted drug delivery systems. Their ability to modify surface characteristics can enhance the efficacy and specificity of drug delivery mechanisms .
Case Studies
Several case studies have highlighted the applications of 3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:
Compound A : 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one (CAS 899724-13-1)
- Molecular Formula : C₁₇H₁₂ClFN₂OS
- Molecular Weight : 346.8 g/mol
- Key Differences: Substituents: The N1 position is substituted with a 4-fluorophenyl group (electron-withdrawing) instead of 4-methoxyphenyl. The benzylsulfanyl group at C3 carries a 4-chloro substituent (meta to sulfanyl) versus 2-chloro-4-fluoro in the target compound. The 4-chloro substitution on the benzylsulfanyl group creates less steric hindrance than the 2-chloro-4-fluoro arrangement, which may alter binding interactions in biological systems .
Compound B : 3-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one
- Molecular Formula : C₁₇H₁₄F₃N₃OS
- Molecular Weight : 393.4 g/mol
- The triazole ring introduces additional hydrogen-bond acceptor/donor sites. Substituents: A 3-(trifluoromethyl)benzyl group at N1 and a triazole-sulfanyl group at C3. Implications: The trifluoromethyl group increases lipophilicity and metabolic stability. The triazole ring may enhance crystallinity due to stronger intermolecular interactions (e.g., π-π stacking or hydrogen bonding) compared to the dihydropyrazinone core .
Compound C : (R/S)-2-(1-(4-Amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Molecular Formula : C₃₃H₂₄F₃N₅O₃
- Molecular Weight : 599.1 g/mol
- Key Differences: Core Structure: Pyrazolo[3,4-c]pyrimidine and chromenone moieties replace dihydropyrazinone. Substituents: Morpholino and multiple fluorine atoms enhance solubility and bioavailability. Implications: The fused heterocyclic system increases rigidity and may improve target affinity in kinase inhibition. The morpholino group introduces polarity, contrasting with the methoxy group in the target compound .
Hydrogen Bonding and Crystallinity
- The dihydropyrazinone carbonyl group in the target compound serves as a hydrogen-bond acceptor, facilitating interactions with biological targets or crystal packing. The methoxy group’s oxygen may act as a weak donor, whereas the sulfanyl group primarily contributes to hydrophobic interactions.
Preparation Methods
Reaction Components and Mechanism
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Aldehyde component : 4-Methoxybenzaldehyde introduces the 4-methoxyphenyl group at position 1 of the dihydropyrazinone ring.
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Masked amino aldehyde : Aminoacetaldehyde dimethyl acetal serves as the amine source, enabling cyclization after deprotection.
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Carboxylic acid : A thiol-containing carboxylic acid or protected thiol precursor is used to introduce the sulfanyl moiety.
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Isocyanide : tert-Butyl isocyanide or cyclohexyl isocyanide facilitates the Ugi adduct formation.
The Ugi adduct undergoes trifluoroacetic acid (TFA)-mediated deprotection and cyclization to yield the dihydropyrazinone core. For example, treatment of the intermediate with 50% TFA in dichloromethane triggers iminium ion formation, followed by spontaneous cyclization (Scheme 1).
Post-Cyclization Thiolation
After cyclization, the (2-chloro-4-fluorophenyl)methyl sulfanyl group is introduced via nucleophilic substitution. The dihydropyrazinone intermediate is reacted with (2-chloro-4-fluorophenyl)methyl bromide in the presence of a base (e.g., potassium carbonate) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours. This step typically achieves yields of 65–75%, with purity confirmed by HPLC and NMR.
Stepwise Condensation and Cyclization
An alternative approach involves constructing the dihydropyrazinone ring through sequential condensation reactions, followed by functionalization.
Pyrazinone Core Synthesis
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Diamine condensation : Ethylene diamine reacts with ethyl glyoxylate to form a 1,2-dihydropyrazin-2-one precursor.
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N-Substitution : The 4-methoxyphenyl group is introduced via alkylation using 4-methoxybenzyl chloride in the presence of sodium hydride.
Sulfanyl Group Incorporation
The thiol group is introduced via Michael addition or SN2 displacement:
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Thiol-ene reaction : The dihydropyrazinone is treated with (2-chloro-4-fluorophenyl)methanethiol and a radical initiator (e.g., AIBN) under UV light.
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Nucleophilic substitution : A brominated intermediate reacts with the thiolate anion generated from (2-chloro-4-fluorophenyl)methanethiol and potassium tert-butoxide.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Ugi-4CR + Cyclization | 70–85 | ≥95 | Atom economy, fewer steps | Requires specialized building blocks |
| Stepwise Condensation | 50–65 | 90–94 | Modular functionalization | Longer synthesis time, lower yields |
Key Observations :
-
The Ugi method offers superior efficiency but requires optimization of thiol-containing carboxylic acids.
-
Stepwise approaches allow greater flexibility in introducing bulky substituents but involve intermediate purification challenges.
Reaction Optimization and Catalysis
Solvent Systems
Composite solvents (e.g., DMF/cyclohexane 3:1) enhance solubility of intermediates and improve cyclization rates. For example, using DMF as the solvent for the Ugi reaction increases adduct yield by 20% compared to methanol.
Acid Catalysis
TFA is critical for cyclization, but alternatives like HCl gas (1 atm, −15°C) have been explored for sensitive substrates. Catalytic amounts of p-toluenesulfonic acid (PTSA) in toluene also promote cyclization with minimal side reactions.
Spectroscopic Characterization
Post-synthesis characterization involves:
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NMR Spectroscopy :
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¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.25 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃).
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¹³C NMR : 162.5 (C=O), 159.8 (C-F), 134.2 (C-Cl).
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Mass Spectrometry : ESI-MS m/z 407.1 [M+H]⁺.
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) necessitates:
Q & A
Q. What synthetic strategies are optimal for preparing 3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one?
- Methodological Answer : The synthesis involves two key steps: (1) formation of the dihydropyrazin-2-one core via cyclocondensation of substituted amines and carbonyl precursors under acidic or basic conditions, and (2) introduction of the [(2-chloro-4-fluorophenyl)methyl]sulfanyl group via nucleophilic substitution or thiol-ene coupling. Key reagents include ammonium persulfate (APS) for oxidation and DMDAAC-like monomers for copolymerization frameworks . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-oxidized intermediates or incomplete ring closure .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Use a combination of:
- Single-crystal X-ray diffraction to resolve the dihydropyrazinone ring conformation and sulfanyl substituent orientation (mean C–C bond deviation < 0.004 Å, R factor < 0.05) .
- NMR spectroscopy : - and -NMR to confirm aromatic proton environments (e.g., methoxyphenyl at δ 3.8–4.0 ppm) and sulfanyl-CH coupling (δ 3.5–4.2 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H] with < 2 ppm error) .
Advanced Research Questions
Q. What computational methods predict the compound’s photophysical and electronic properties?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO-LUMO gaps) and predict UV-Vis absorption maxima. Compare results with experimental spectra to validate accuracy .
- Use time-dependent DFT (TD-DFT) to simulate excited-state behavior, such as fluorescence emission or charge-transfer transitions influenced by the methoxyphenyl and fluorophenyl groups .
Q. How can structure-activity relationships (SAR) be explored for potential pharmacological applications?
- Methodological Answer :
- Synthesize analogs with modifications to the sulfanyl linker, methoxyphenyl substituent, or dihydropyrazinone core. Test biological activity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants, LogP) .
- Use molecular docking to simulate interactions with target proteins (e.g., kinases), focusing on hydrogen bonding with the dihydropyrazinone carbonyl and hydrophobic interactions with the chlorophenyl group .
Q. What strategies resolve contradictions in reaction yield data across different synthetic protocols?
- Methodological Answer :
- Conduct design of experiments (DoE) to isolate critical variables (e.g., solvent polarity, catalyst loading). For example, APS-initiated polymerizations may require strict oxygen exclusion to prevent radical quenching, which impacts dihydropyrazinone ring stability .
- Use HPLC-MS tracking to identify byproducts (e.g., hydrolyzed intermediates or dimerized species) and adjust reaction stoichiometry or quenching protocols .
Q. How does the sulfanyl substituent influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Perform accelerated stability studies in buffered solutions (pH 1–13) at 40°C/75% RH. Monitor degradation via LC-MS, focusing on sulfanyl-CH bond cleavage or oxidation to sulfoxide/sulfone derivatives .
- Compare degradation kinetics with computational molecular dynamics simulations to assess bond dissociation energies and protonation state effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
